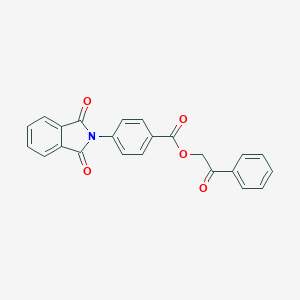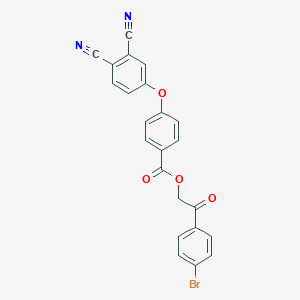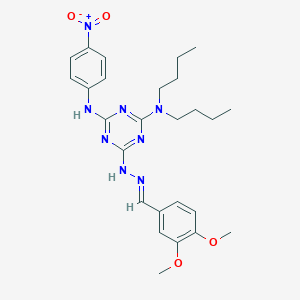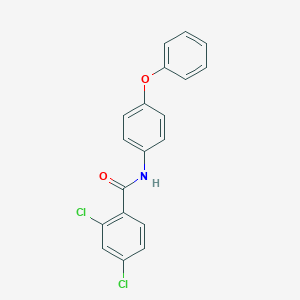![molecular formula C37H23N3O2 B387237 2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole](/img/structure/B387237.png)
2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazole core substituted with nitrophenyl and phenylethynyl groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through a condensation reaction between a 1,2-diketone and an aldehyde in the presence of ammonium acetate.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Addition of Phenylethynyl Groups: The phenylethynyl groups are added through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Reduction: 2-(4-Amino-phenyl)-4,5-bis-(4-phenylethynyl-phenyl)-1H-imidazole.
Substitution: Various halogenated or nitrated derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the phenylethynyl groups can engage in π-π interactions, influencing molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitro-phenyl)-4,5-diphenyl-1H-imidazole: Lacks the phenylethynyl groups, resulting in different reactivity and applications.
2-(4-Amino-phenyl)-4,5-bis-(4-phenylethynyl-phenyl)-1H-imidazole: The amino group provides different chemical properties and potential biological activities.
4,5-Bis-(4-phenylethynyl-phenyl)-1H-imidazole: Without the nitro group, this compound has distinct electronic properties and reactivity.
Uniqueness
2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole is unique due to the combination of the nitro group and phenylethynyl groups, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C37H23N3O2 |
|---|---|
Poids moléculaire |
541.6g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C37H23N3O2/c41-40(42)34-25-23-33(24-26-34)37-38-35(31-19-15-29(16-20-31)13-11-27-7-3-1-4-8-27)36(39-37)32-21-17-30(18-22-32)14-12-28-9-5-2-6-10-28/h1-10,15-26H,(H,38,39) |
Clé InChI |
NXDPFZPZSSRICE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B387156.png)
![N'-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-4-(decyloxy)benzohydrazide](/img/structure/B387157.png)
![1,3-Dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}isoindoline-5-carboxylic acid](/img/structure/B387158.png)



![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2,4-dibromo-6-isopropyl-3-methylphenoxy)acetohydrazide](/img/structure/B387166.png)
![4-(2-{2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]acryloyl}carbohydrazonoyl)-2-methoxyphenyl benzoate](/img/structure/B387167.png)
![[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B387169.png)
![3-(4-nitrophenyl)-1,1',1',2',4-pentaphenyl-4,5-dihydrospiro[1H-1,2,4-triazole-5,3'-isoindoline]](/img/structure/B387174.png)
![N'-[4-(diethylamino)benzylidene]-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetohydrazide](/img/structure/B387177.png)
![(1Z)-1-[(2E)-(pyridin-4-ylmethylidene)hydrazinylidene]-1,2-dihydrophthalazine](/img/structure/B387179.png)
![N-(4-bromobenzylidene)-N-{2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B387180.png)
